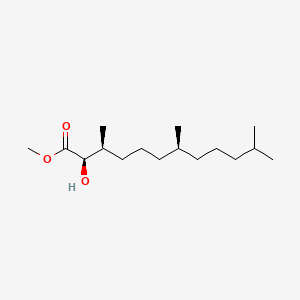
Dodecanoic acid, 2-hydroxy-3,7,11-trimethyl-, methyl ester, (2R*,3S*,7S*)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecanoic acid, 2-hydroxy-3,7,11-trimethyl-, methyl ester, (2R*,3S*,7S*)- is a complex organic compound with the molecular formula C16H32O3 It is a methyl ester derivative of dodecanoic acid, featuring hydroxyl and trimethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dodecanoic acid, 2-hydroxy-3,7,11-trimethyl-, methyl ester typically involves esterification reactions. One common method is the reaction of dodecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
Industrial production of this compound often employs similar esterification techniques but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity dodecanoic acid, 2-hydroxy-3,7,11-trimethyl-, methyl ester.
Analyse Des Réactions Chimiques
Types of Reactions
Dodecanoic acid, 2-hydroxy-3,7,11-trimethyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Applications De Recherche Scientifique
Dodecanoic acid, 2-hydroxy-3,7,11-trimethyl-, methyl ester has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of dodecanoic acid, 2-hydroxy-3,7,11-trimethyl-, methyl ester involves its interaction with specific molecular targets. The hydroxyl and ester groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating various biochemical pathways. Its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dodecanoic acid, methyl ester: Lacks the hydroxyl and trimethyl groups, resulting in different chemical properties and applications.
2,6,10-Dodecatrienoic acid, 3,7,11-trimethyl-, methyl ester: Contains additional double bonds, leading to variations in reactivity and stability.
Decanoic acid, 3-hydroxy-, methyl ester: Shorter carbon chain and different functional groups, affecting its physical and chemical characteristics.
Uniqueness
Dodecanoic acid, 2-hydroxy-3,7,11-trimethyl-, methyl ester stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its hydroxyl and trimethyl groups enhance its solubility and reactivity, making it a valuable compound in various scientific and industrial contexts.
Propriétés
Numéro CAS |
102616-16-0 |
|---|---|
Formule moléculaire |
C16H32O3 |
Poids moléculaire |
272.42 g/mol |
Nom IUPAC |
methyl (2R,3S,7S)-2-hydroxy-3,7,11-trimethyldodecanoate |
InChI |
InChI=1S/C16H32O3/c1-12(2)8-6-9-13(3)10-7-11-14(4)15(17)16(18)19-5/h12-15,17H,6-11H2,1-5H3/t13-,14-,15+/m0/s1 |
Clé InChI |
COVFNWPQWWPXCN-SOUVJXGZSA-N |
SMILES isomérique |
C[C@H](CCC[C@H](C)[C@H](C(=O)OC)O)CCCC(C)C |
SMILES canonique |
CC(C)CCCC(C)CCCC(C)C(C(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



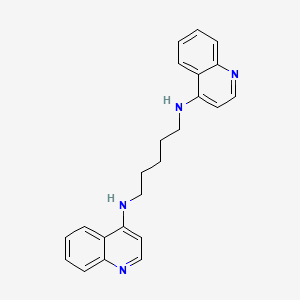
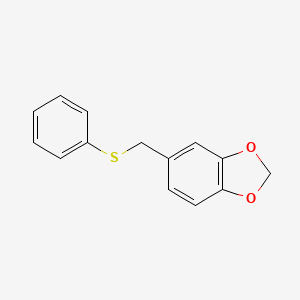

![4,4'-[(4-Hydroxyphenyl)methylene]bis(2,6-dimethylphenol)](/img/structure/B14337315.png)
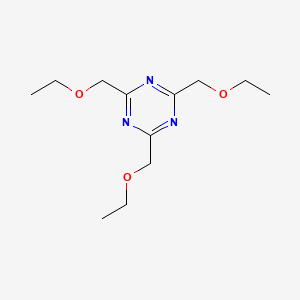



![2-{[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}-1,3-benzothiazole](/img/structure/B14337338.png)
![1-{1-[2-(Nonyloxy)phenyl]prop-1-en-1-yl}-1H-imidazole](/img/structure/B14337341.png)
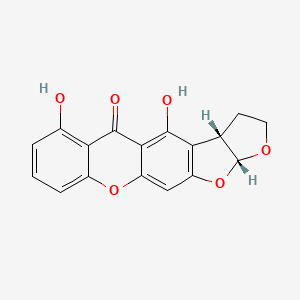
![2,6-Diphenylbicyclo[3.3.1]nona-2,6-diene](/img/structure/B14337357.png)
![4-[2-(4-Aminophenyl)ethenyl]-1-methylpyridin-1-ium chloride](/img/structure/B14337364.png)
